N-Butyl-N-[2-(butylamino)ethyl]methanethioamide
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Overview
Description
N-Butyl-N-[2-(butylamino)ethyl]methanethioamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a butyl group and a butylaminoethyl group attached to a methanethioamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-[2-(butylamino)ethyl]methanethioamide typically involves the reaction of butylamine with 2-chloroethylamine hydrochloride, followed by the introduction of a methanethioamide group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-[2-(butylamino)ethyl]methanethioamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially leading to the formation of amines or thiols.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can include a variety of derivatives, such as sulfoxides, sulfones, amines, and thiols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Butyl-N-[2-(butylamino)ethyl]methanethioamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a precursor for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-Butyl-N-[2-(butylamino)ethyl]methanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Butyl-N-[2-(butylamino)ethyl]methanethioamide include:
- N-Butyl-N-[2-(butylamino)ethyl]acetamide
- N-Butyl-N-[2-(butylamino)ethyl]formamide
- N-Butyl-N-[2-(butylamino)ethyl]thiourea
Uniqueness
What sets this compound apart from these similar compounds is its unique methanethioamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
666834-94-2 |
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Molecular Formula |
C11H24N2S |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
N-butyl-N-[2-(butylamino)ethyl]methanethioamide |
InChI |
InChI=1S/C11H24N2S/c1-3-5-7-12-8-10-13(11-14)9-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
KUESBWGOEYRDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCN(CCCC)C=S |
Origin of Product |
United States |
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